REACTION_CXSMILES
|
[O:1]1[CH2:4][CH:3]([OH:5])[CH2:2]1.[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1>N1C=CC=CC=1>[O:1]1[CH2:4][CH:3]([O:5][S:12]([C:9]2[CH:10]=[CH:11][C:6]([CH3:16])=[CH:7][CH:8]=2)(=[O:14])=[O:13])[CH2:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1CC(C1)O
|
Name
|
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the reaction mixture for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography over silica gel eluting with a gradient of 0 to 30% ethyl acetate in heptane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)OS(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |